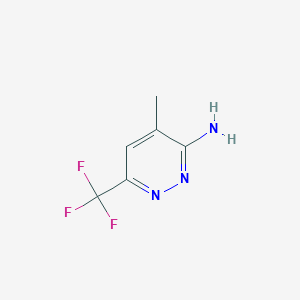
4-methyl-6-(trifluoromethyl)pyridazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the chemical structure “4-methyl-6-(trifluoromethyl)pyridazin-3-amine” is a versatile chemical compound used in scientific research. Its unique structure allows for diverse applications, such as drug development and material synthesis, due to its potent properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “4-methyl-6-(trifluoromethyl)pyridazin-3-amine” involves several steps, including the preparation of the core structure and the introduction of functional groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application.
Industrial Production Methods
Industrial production methods for “this compound” involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.
化学反应分析
Types of Reactions
“4-methyl-6-(trifluoromethyl)pyridazin-3-amine” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups and enhanced properties.
科学研究应用
“4-methyl-6-(trifluoromethyl)pyridazin-3-amine” has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of “4-methyl-6-(trifluoromethyl)pyridazin-3-amine” involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential.
相似化合物的比较
Similar Compounds
Similar compounds to “4-methyl-6-(trifluoromethyl)pyridazin-3-amine” include other fluorinated aromatic compounds and derivatives with similar functional groups. These compounds share some structural similarities but may differ in their specific properties and applications.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
属性
IUPAC Name |
4-methyl-6-(trifluoromethyl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c1-3-2-4(6(7,8)9)11-12-5(3)10/h2H,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUIUDXMWUNWMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(2-Fluoro-4-nitrophenoxy)-1-(2-fluoro-4-nitrophenyl)pyrrolo[2,3-b]pyridine](/img/structure/B2699494.png)
![2-Chloro-N-ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2699495.png)
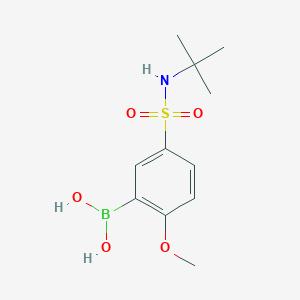
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide](/img/structure/B2699499.png)
![(5Z)-4-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1-(tetrahydrofuran-2-ylmethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2699500.png)
![4-[(2-Phenylpropyl)amino]phenol](/img/structure/B2699502.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide](/img/structure/B2699503.png)
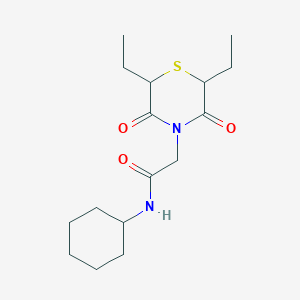
![1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2699507.png)

![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2699509.png)
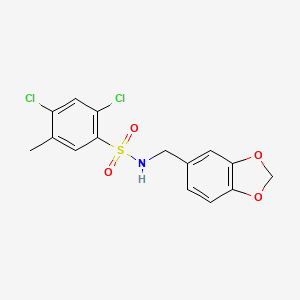
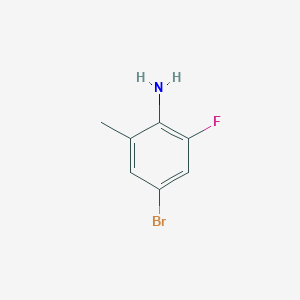
![4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2699515.png)
